(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid
Description
Propriétés
IUPAC Name |
(2-ethoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYGDCOJVHXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Optimization
Critical parameters include:
-
Temperature control : Maintaining sub–65°C during lithiation prevents side reactions such as ester group degradation.
-
Solvent selection : Diethyl ether or tetrahydrofuran (THF) ensures optimal lithium intermediate stability.
-
Workup : Aqueous hydrochloric acid (3 M) hydrolyzes the borate ester, yielding the free boronic acid.
A representative procedure from analogous systems achieved a 32.5% yield after recrystallization, with impurities attributed to incomplete halogen-metal exchange and boronate hydrolysis.
Suzuki-Miyaura Cross-Coupling Approaches
Suzuki-Miyaura coupling offers a versatile route to construct the target compound via palladium-catalyzed cross-coupling. This method is particularly advantageous for introducing pre-functionalized aromatic groups. For instance, coupling 2-ethoxy-5-bromophenyl methoxycarbonylate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) installs the boronic acid pinacol ester, which is subsequently deprotected.
Catalytic Systems and Conditions
-
Catalyst : Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or PEPPSI-IPr (pyridine-enhanced precatalyst) ensures high turnover.
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates transmetallation.
-
Solvent : Dimethylformamide (DMF) or water-DMF mixtures enhance solubility of polar intermediates.
In a related synthesis of (4-(methoxycarbonyl)phenyl)boronic acid, refluxing at 90°C for 72 hours with Pd(PPh₃)₄ yielded 68% conversion, though prolonged reaction times risked ester group hydrolysis. Microwave-assisted Suzuki reactions (150°C, 20 minutes) improved efficiency to 55–70% yields by accelerating kinetic processes.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and selectivity for boronic acid syntheses. A protocol adapted from (2-(methoxymethyl)phenyl)boronic acid synthesis involves:
Advantages Over Conventional Heating
-
Reduced side reactions : Shorter exposure minimizes decomposition of sensitive methoxycarbonyl groups.
-
Higher purity : Rapid heating suppresses competing pathways, simplifying purification.
This method achieved 70% isolated yield in analogous systems, with residual palladium levels below 50 ppm after activated carbon treatment.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Challenges |
|---|---|---|---|
| Lithiation-Borylation | 32.5 | 4–6 hours | Low yields due to intermediate instability |
| Suzuki-Miyaura Coupling | 55–68 | 20–72 hours | Ester group degradation at prolonged times |
| Microwave-Assisted | 70 | 20 minutes | High equipment cost |
The microwave approach emerges as the most efficient, though scalability remains a concern for industrial applications. Traditional lithiation-borylation, while lower-yielding, avoids palladium residues and suits small-scale syntheses.
Functional Group Compatibility and Protection Strategies
The methoxycarbonyl and ethoxy groups necessitate careful handling:
-
Ester stability : Strong bases (e.g., n-BuLi) may saponify the methoxycarbonyl group. Using milder conditions (e.g., Cs₂CO₃ instead of NaOH) preserves functionality.
-
Boronate protection : Pinacol ester formation stabilizes the boronic acid during synthesis, with deprotection achieved via acidic hydrolysis (HCl/MeOH) .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenol derivatives
Protodeboronation: Formation of the corresponding aryl compound
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Mécanisme D'action
The primary mechanism by which (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Comparisons
*Calculated based on molecular formula C₁₀H₁₃BO₅ .
Key Observations :
- Electron-withdrawing groups (e.g., −COOCH₃) increase the acidity of the boronic acid, enhancing reactivity in cross-coupling reactions .
- Ethoxy groups improve solubility in organic solvents compared to smaller alkoxy substituents (e.g., methoxy) .
- Carboxylic acid substituents (as in ) may reduce cell permeability due to ionization at physiological pH, whereas ester groups (methoxycarbonyl) balance solubility and membrane penetration .
Solubility and Stability
- Hydrophobic substituents (e.g., pyren-1-yl in ) cause precipitation in aqueous media (e.g., RPMI), limiting in vitro assays.
- Methoxycarbonyl groups enhance water solubility relative to trifluoromethyl or halogenated analogs (e.g., ).
- Ethoxy groups may stabilize the boronic acid against hydrolysis compared to methoxy, as seen in 2-ethoxy-5-fluorophenylboronic acid’s stability in storage .
Activité Biologique
(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Boronic acids are known to interact with serine proteases, which play critical roles in various physiological processes, including cell signaling and apoptosis.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including:
- Escherichia coli
- Bacillus cereus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that the compound possesses moderate to high antibacterial activity. For instance, the MIC for Bacillus cereus was found to be lower than that of established antimicrobial agents such as Tavaborole, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies where proteasome inhibition plays a crucial role .
Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial activity of various phenylboronic acids, including this compound. The results indicated that this compound effectively inhibited the growth of Candida albicans at concentrations above 100 µg/mL, showcasing its potential as an antifungal agent .
Study 2: Cancer Cell Proliferation
Another research article highlighted the anticancer activity of boronic acids, noting that compounds like this compound can induce apoptosis in cancer cells. The study utilized various cancer cell lines to demonstrate the compound's ability to modulate apoptotic pathways and inhibit cell proliferation .
Comparative Analysis
| Property/Activity | This compound | Other Boronic Acids |
|---|---|---|
| Antimicrobial Activity | Moderate against E. coli and Bacillus cereus | Varies widely |
| Anticancer Activity | Induces G2/M arrest | Commonly seen in many |
| Mechanism of Action | Proteasome inhibition | Enzyme inhibition |
| Solubility | High due to ethoxy and methoxycarbonyl groups | Varies based on structure |
Q & A
Q. What are the common synthetic routes for (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid?
The compound can be synthesized via Rhodium(I)-catalyzed carboxylation of arylboronic esters with CO₂. A representative method involves reacting 4-(methoxycarbonyl)phenyl boronic acid under controlled conditions (e.g., 1.0 mmol scale, 62% yield) using Rh catalysts. Key steps include optimizing reaction time and temperature to prevent ester hydrolysis, as the methoxycarbonyl group is sensitive to nucleophilic attack .
Q. How does the electronic structure of this boronic acid influence its reactivity in Suzuki-Miyaura couplings?
The ethoxy and methoxycarbonyl substituents on the phenyl ring enhance electron-withdrawing effects, increasing the electrophilicity of the boron atom. This facilitates transmetalation in Suzuki-Miyaura reactions, enabling efficient coupling with aryl halides. Comparative studies with simpler boronic acids (e.g., phenylboronic acid) show slower reaction kinetics due to reduced electronic activation .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a cool, dark environment (2–8°C) under inert atmosphere to prevent oxidation or hydrolysis. The methoxycarbonyl group is prone to degradation under prolonged exposure to moisture or light. Use airtight containers and monitor purity via HPLC periodically .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize ester hydrolysis during cross-coupling?
- Solvent choice : Use anhydrous THF or DMF to reduce water content.
- Catalyst selection : Pd(PPh₃)₄ or Ni(dppf)Cl₂ stabilizes the boronic acid intermediate.
- Additives : Include molecular sieves or dehydrating agents (e.g., MgSO₄) to sequester trace water. Evidence from oxidation studies shows that boronic esters hydrolyze faster in aqueous media (e.g., 50% conversion in 5–27 minutes under H₂O₂), emphasizing the need for strict anhydrous conditions .
Q. What analytical techniques detect trace impurities (e.g., unreacted boronic acids) in this compound?
- LC-MS/MS : Validated for simultaneous quantification of carboxy phenyl and methyl phenyl boronic acid impurities at <1 ppm levels. Parameters include a C18 column, 0.1% formic acid in mobile phase, and MRM transitions for boron isotopes .
- ¹H/¹³C NMR : Monitors ester hydrolysis by tracking shifts in methoxycarbonyl protons (δ ~3.93 ppm) or carbonyl carbons (δ ~167 ppm) .
Q. What strategies study interactions between this boronic acid and glycoproteins?
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a sensor chip to measure binding kinetics with glycoproteins (e.g., fetuin). The boronate moiety forms reversible esters with cis-diols, enabling real-time affinity analysis .
- Fluorescence quenching : Use alizarin red S as a competitive probe to rank diol-binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
